molecular formula C23H41NO3 B12920880 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 47555-10-2

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12920880
CAS No.: 47555-10-2
M. Wt: 379.6 g/mol
InChI Key: OLRBXRSNJFXWTD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound belonging to the class of fatty alcohol esters. These compounds are characterized by their ester derivatives of fatty alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the esterification of octadec-9-enyl alcohol with 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .

Scientific Research Applications

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate certain receptors and enzymes, leading to various biological effects. For example, it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific ester linkage and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

47555-10-2

Molecular Formula

C23H41NO3

Molecular Weight

379.6 g/mol

IUPAC Name

1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+

InChI Key

OLRBXRSNJFXWTD-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.